2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a hydroxypyrrolidinyl group at the 6-position on the benzaldehyde ring . It is primarily used in research and development due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 3-hydroxypyrrolidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde
- 2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzoic acid
- 2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzyl alcohol
Uniqueness
2-Fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a hydroxypyrrolidinyl group on the benzaldehyde ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-fluoro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-10-2-1-3-11(9(10)7-14)13-5-4-8(15)6-13/h1-3,7-8,15H,4-6H2 |
InChI Key |
JRMNKSHTMAHZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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